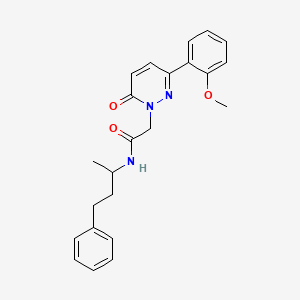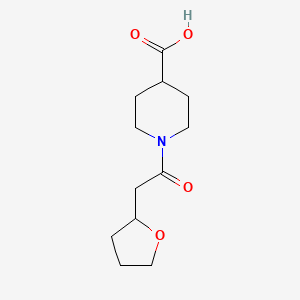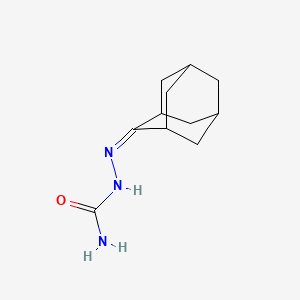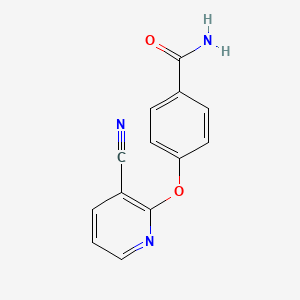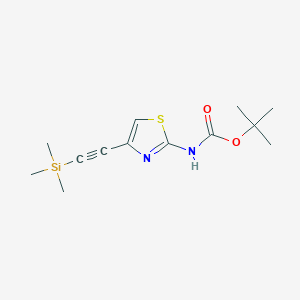
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C13H20N2O2SSi It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a tert-butyl carbamate group
Métodos De Preparación
The synthesis of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Análisis De Reacciones Químicas
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including substitution and deprotection reactions. Common reagents used in these reactions include n-butyllithium, dimethylformamide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the tert-butyl carbamate group can be achieved using acidic conditions, leading to the formation of the free amine .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In organic synthesis, it serves as a precursor to biologically active natural products. It is also used in the development of new pharmaceuticals due to its potential biological activities. The thiazole ring in the compound is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, which are crucial for its biological activities. The compound’s ability to form hydrogen bonds and interact with macromolecules enhances its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate include tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate and tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole ring and the tert-butyl carbamate group in this compound contributes to its distinct properties and applications .
Propiedades
Fórmula molecular |
C13H20N2O2SSi |
|---|---|
Peso molecular |
296.46 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-trimethylsilylethynyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H20N2O2SSi/c1-13(2,3)17-12(16)15-11-14-10(9-18-11)7-8-19(4,5)6/h9H,1-6H3,(H,14,15,16) |
Clave InChI |
GCNBGLLSFGCLEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CS1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
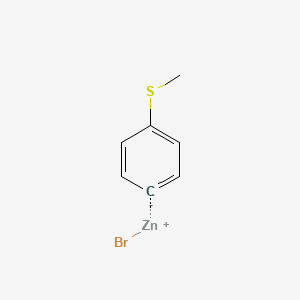
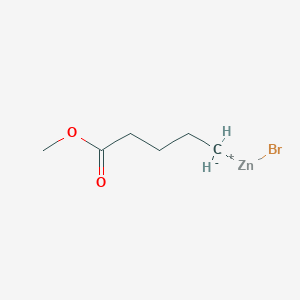
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
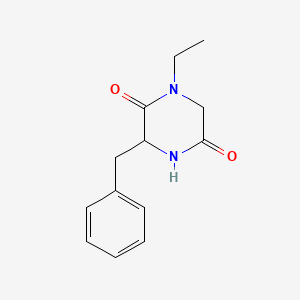

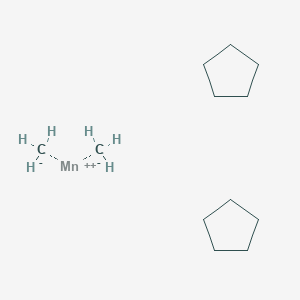

![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
